molecular formula C9H9N5O B6975196 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Cat. No.: B6975196
M. Wt: 203.20 g/mol
InChI Key: ILTIKHWKHCQLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, characterized by the incorporation of a tetrazole heterocycle. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, often employed to improve the pharmacokinetic properties of lead compounds, such as metabolic stability and oral bioavailability, while retaining similar acidity and spatial geometry . This compound serves as a valuable synthon and building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. The primary research value of this compound and its analogs lies in the exploration of novel inhibitors for various biological targets. Specifically, tetrazole-acetamide derivatives have been investigated as potent, non-carboxylic acid inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a key therapeutic target for Type 2 Diabetes Mellitus (T2DM) . In such applications, the tetrazole moiety is critical for mimicking the carboxylate group of natural substrates and engaging in key hydrogen-bonding interactions within the enzyme's catalytic site, such as with the amino acid residue Arg221 . Beyond antidiabetic research, tetrazole-containing compounds are actively studied for a wide spectrum of activities, including as potential anticancer agents targeting proteins like caspase-3 and p53, and as antimicrobial agents . Warning: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Properties

IUPAC Name

2-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8(15)5-6-1-3-7(4-2-6)9-11-13-14-12-9/h1-4H,5H2,(H2,10,15)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTIKHWKHCQLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Synthesis via Cyclization of Aldehyde Hydrazones

A metal- and oxidant-free electrochemical method has emerged as a sustainable approach for tetrazole ring formation. In this process, aldehyde hydrazones undergo cyclization with trimethylsilyl azide (TMSN3) under electrolytic conditions. The reaction employs a reticulated vitreous carbon (RVC) anode and platinum cathode in a mixture of methanol and acetonitrile, with lithium perchlorate (LiClO4) as the electrolyte .

Key steps :

  • Condensation : A morpholin-4-amine reacts with an aldehyde (e.g., 4-acetamidobenzaldehyde) in acetonitrile to form the corresponding hydrazone.

  • Electrolysis : The hydrazone is treated with TMSN3 (5 equiv) and subjected to a constant current of 10 mA at 0°C for 2–3.3 hours (2.5 F charge).

  • Work-up : Solvent removal under reduced pressure followed by silica gel chromatography yields the tetrazole product.

Advantages :

  • Avoids toxic metal catalysts (e.g., Cu, Zn).

  • Scalable to gram quantities (90 mA current, 6-hour electrolysis) .

  • Solvents (MeOH/MeCN) are recoverable via rotary evaporation.

Limitations :

  • Requires specialized electrochemical equipment.

  • Limited substrate scope for electron-deficient aldehydes.

Thermal Cyclization of Nitrile Precursors

An alternative route involves the cyclization of 4-cyanophenylacetamide with sodium azide (NaN3) under acidic conditions. This method, adapted from tetrazole synthesis protocols in patent literature, utilizes dimethylformamide (DMF) as a solvent and ammonium chloride (NH4Cl) as a catalyst .

Procedure :

  • Reaction setup : 4-Cyanophenylacetamide (0.01 mol), NaN3 (2.4 equiv), and NH4Cl (2.4 equiv) are dissolved in DMF.

  • Cyclization : The mixture is heated at 90°C for 8–10 hours.

  • Isolation : Post-reaction, DMF is distilled under reduced pressure. The residue is dispersed in water, acidified to pH 2–3 with HCl, and filtered to obtain the product .

Optimization data :

ParameterOptimal ValueYield (%)
Temperature90°C94.6
Reaction Time8 hours94.6
NaN3 Equivalents2.494.6

Advantages :

  • High yields (>90%) under mild conditions.

  • DMF is recyclable, reducing solvent waste .

One-Pot Tandem Acylation-Cyclization

A streamlined one-pot synthesis combines hydrazone formation and tetrazole cyclization. This method, inspired by multi-step protocols for indole-tetrazole hybrids, involves:

  • Hydrazone formation : 4-Aminophenylacetamide reacts with an aldehyde in acetonitrile.

  • In situ cyclization : TMSN3 and LiClO4 are added, followed by electrolysis at 0°C.

  • Purification : Column chromatography isolates the product with minimal intermediate handling .

Critical factors :

  • Stoichiometry : Excess TMSN3 (5 equiv) ensures complete cyclization.

  • Temperature control : Sub-zero conditions suppress side reactions.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes:

  • Enhanced heat transfer : Mitigates exothermic risks during cyclization.

  • Reduced reaction times : Electrolysis completes in 6 hours at 90 mA .

  • Solvent recovery systems : Integrated distillation units reclaim >95% of MeCN/MeOH .

Comparative Analysis of Methodologies

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Electrochemical 85–902–6 hoursHighLow (solvent reuse)
Thermal Cyclization 90–94.68–10 hoursModerateModerate (DMF use)
One-Pot 80–883–5 hoursHighLow

Mechanistic Insights

Tetrazole formation :

  • Electrochemical pathway : Anodic oxidation generates reactive intermediates that facilitate [3+2] cycloaddition between the hydrazone and TMSN3 .

  • Thermal pathway : NaN3 reacts with the nitrile group via a concerted mechanism, aided by NH4Cl protonation .

Side reactions :

  • Over-oxidation of the acetamide moiety at high voltages.

  • Hydrolysis of TMSN3 to HN3 under acidic conditions.

Purification and Characterization

Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials .
Spectroscopic data :

  • 1H NMR (DMSO-d6) : δ 10.29 (s, 1H, NH), 8.13 (d, 2H, ArH), 7.65 (d, 2H, ArH), 2.05 (s, 3H, CH3) .

  • IR : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring) .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules .

Comparison with Similar Compounds

A. Thiophene-Based Tetrazole-Acetamides ()

Compounds such as N-(2-(1H-tetrazol-5-yl)-5-(p-tolyl)thiophen-3-yl)acetamide (3c) and N-(5-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamide (3d) replace the phenyl ring with a thiophene core. Key differences include:

  • Electronic Effects : The electron-rich thiophene may alter binding interactions compared to the phenyl analogue.
  • Physical Properties : Melting points range from 197°C (3d) to 223°C (3e), higher than the parent compound’s reported values, suggesting increased crystallinity due to bulkier substituents .

B. Benzimidazole-Triazole-Thiazole Hybrids ()

Compounds like 9a–9e incorporate benzimidazole and triazole-thiazole moieties. For example, 9c features a bromophenyl-thiazole group:

  • Molecular Weight : Increased mass (e.g., 9c: ~550 g/mol vs. parent compound: 231 g/mol) may reduce bioavailability.
  • Biological Activity : Docking studies suggest enhanced binding to enzymatic active sites (e.g., α-glucosidase) due to extended aromatic systems .

Substituent Variations on the Acetamide Nitrogen ()

A library of tetrazole-acetamides with diverse N-substituents was synthesized:

Compound N-Substituent Melting Point (°C) Yield (%)
2m Naphthalen-2-ylmethyl 182–184 56
2t Cyclohexyl 195–197 72
2s Allyl 122–124 98
  • Lipophilicity : Bulky groups (e.g., naphthalen-2-ylmethyl in 2m) increase logP values, favoring membrane permeability but risking solubility issues.
  • Synthetic Accessibility : Allyl derivatives (2s) achieve near-quantitative yields, suggesting steric and electronic advantages in coupling reactions .

Pharmacologically Active Analogues ()

  • FFAR2 Antagonists : (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(m-tolyl)acetamide (8) demonstrates potent free fatty acid receptor 2 antagonism (IC₅₀ < 100 nM). The trifluoromethyl group enhances metabolic stability compared to the unsubstituted parent compound .
  • Antiproliferative Agents : Hydroxyacetamide derivatives (FP1–12) with triazole-thiazole cores show IC₅₀ values in the micromolar range against cancer cell lines, though their lack of tetrazole moieties limits direct comparison .

Data Tables

Table 1. Physical and Structural Comparison

Compound Core Structure Key Substituent Melting Point (°C) Molecular Weight (g/mol)
2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide Phenyl None 205–206* 231.23
3c () Thiophene p-Tolyl 205–206 300.1 [M+H]+
9c () Benzimidazole-Thiazole 4-Bromophenyl Not reported ~550
2t () Phenyl Cyclohexyl 195–197 263.33

*Estimated from analogous compounds in .

Q & A

Q. Advanced

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction transition states and identify energetically favorable pathways .
  • Reaction Path Search Algorithms : Tools like GRRM predict intermediates and byproducts, reducing trial-and-error in synthesis .
  • Pharmacophore Mapping : Generate 3D models to prioritize derivatives with optimal steric and electronic properties for target engagement .

How can researchers design experiments to elucidate the mechanism of action for this compound?

Q. Advanced

  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50_{50}) under varying substrate concentrations to determine competitive/non-competitive binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to targets like DNA topoisomerases .
  • Metabolomic Profiling : Use LC-MS to track downstream metabolic changes in treated cells, identifying pathways affected .

What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Q. Advanced

  • Design of Experiments (DoE) : Optimize variables (temperature, solvent ratio, catalyst loading) using response surface methodology .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions in exothermic steps .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How do researchers address solubility and stability challenges in biological assays?

Q. Advanced

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility without cytotoxicity .
  • Prodrug Design : Modify the acetamide group with ester linkages to improve membrane permeability .
  • Accelerated Stability Testing : Expose compounds to varied pH/temperature and analyze degradation via UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.